molecular formula C27H25ClN10 B13441357 N2-(2-Chloropyrimidin-4-yl)-N2,N4-bis(2,3-dimethyl-2H-indazol-6-yl)-N4-methylpyrimidine-2,4-diamine

N2-(2-Chloropyrimidin-4-yl)-N2,N4-bis(2,3-dimethyl-2H-indazol-6-yl)-N4-methylpyrimidine-2,4-diamine

Cat. No.: B13441357
M. Wt: 525.0 g/mol
InChI Key: TXUNTXQWEARYOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula: C₂₇H₂₅ClN₁₀
Molecular Weight: 525.01 g/mol
Structural Features: This compound is a pyrimidine-2,4-diamine derivative with three distinct substituents:

  • A 2-chloropyrimidin-4-yl group at the N2 position.
  • Two 2,3-dimethyl-2H-indazol-6-yl groups at the N2 and N4 positions.
  • A methyl group at the N4 position.

The compound is structurally related to pazopanib, a tyrosine kinase inhibitor used in cancer therapy, and is identified as a synthetic intermediate or impurity in pazopanib production . Its design incorporates indazole and pyrimidine moieties, which are common in kinase inhibitors due to their ability to interact with ATP-binding domains .

Properties

Molecular Formula

C27H25ClN10

Molecular Weight

525.0 g/mol

IUPAC Name

2-N-(2-chloropyrimidin-4-yl)-2-N,4-N-bis(2,3-dimethylindazol-6-yl)-4-N-methylpyrimidine-2,4-diamine

InChI

InChI=1S/C27H25ClN10/c1-16-20-8-6-18(14-22(20)33-36(16)4)35(3)24-10-13-30-27(32-24)38(25-11-12-29-26(28)31-25)19-7-9-21-17(2)37(5)34-23(21)15-19/h6-15H,1-5H3

InChI Key

TXUNTXQWEARYOT-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(=CC2=NN1C)N(C)C3=NC(=NC=C3)N(C4=CC5=NN(C(=C5C=C4)C)C)C6=NC(=NC=C6)Cl

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Detailed Synthetic Procedures

Preparation of N-(2-Chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine Intermediate
  • Reagents and Conditions:

    • Starting from an intermediate containing the indazolyl moiety, the reaction is performed in N,N-dimethylformamide (DMF) solvent.
    • Cesium carbonate (Cs2CO3) is used as a base (2 equivalents).
    • Iodomethane (MeI) is added as a methylating agent (1.1 equivalents).
    • The reaction is stirred at room temperature (20–30 °C) for 12–24 hours under an inert atmosphere.
  • Workup:

    • The reaction mixture is poured into an ice-water bath to precipitate the product.
    • The solid is collected by filtration, washed with water, and air-dried.
  • Yield and Characterization:

    • Yield typically ranges from 83% to 90.4%.
    • Characterization by ^1H NMR shows expected aromatic and methyl signals.
    • Mass spectrometry confirms molecular ion at m/z 288 (M+H).

This step represents a key methylation on the indazolyl nitrogen, preparing the intermediate for further coupling steps.

Coupling to Form the Bis-Indazolyl Pyrimidine Core
  • Reagents and Conditions:

    • The bis-substituted pyrimidine core is constructed by coupling 2,3-dimethyl-2H-indazol-6-amine derivatives with a chloropyrimidine precursor.
    • Bases such as potassium carbonate or cesium carbonate are employed.
    • Solvents include DMF or propan-1-ol, with reflux conditions applied (e.g., reflux in propan-1-ol).
    • Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr) are common mechanisms.
  • Reaction Parameters:

    • Temperature ranges from room temperature to reflux temperatures (~80–120 °C).
    • Reaction times vary from several hours to overnight.
    • Inert atmosphere (nitrogen or argon) is typically maintained to prevent oxidation.
  • Workup and Purification:

    • After reaction completion, mixtures are cooled and diluted with organic solvents such as ethyl acetate or dichloromethane.
    • Washings with water, brine, and drying agents (e.g., magnesium sulfate) are performed.
    • Purification is achieved by flash chromatography on silica gel using gradients of ethyl acetate in dichloromethane.
  • Yields:

    • Yields for these coupling steps are generally high, often exceeding 80%.

This step installs the two 2,3-dimethylindazolyl groups onto the pyrimidine scaffold, crucial for biological activity.

Final Methylation of the Pyrimidine Diamine
  • Conditions:

    • The final methylation at the N4 position of the pyrimidine diamine is carried out using methyl iodide in the presence of a base such as cesium carbonate.
    • DMF is used as the solvent at room temperature.
    • The reaction is stirred overnight to ensure complete methylation.
  • Isolation:

    • Precipitation in ice water, filtration, washing, and drying yield the final product as a solid.
  • Characterization:

    • The final compound exhibits molecular weight of approximately 525.0 g/mol.
    • Spectroscopic data (NMR, MS) confirm the structure.

Data Table: Summary of Key Reaction Steps and Conditions

Step Reaction Type Reagents & Conditions Solvent Temperature (°C) Time Yield (%) Notes
1 Methylation of Indazolyl Amine Cs2CO3 (2 eq), MeI (1.1 eq), inert atmosphere DMF 20–30 Overnight 83–90.4 Prepares methylated indazolyl intermediate
2 Buchwald-Hartwig C–N Coupling 2,3-dimethylindazol-6-amine, chloropyrimidine derivative, base (K2CO3 or Cs2CO3) DMF or propan-1-ol 80–120 (reflux) Several hours >80 Constructs bis-indazolyl pyrimidine core
3 Final Methylation Cs2CO3, MeI DMF Room temperature Overnight High Methylation at pyrimidine N4 position

Chemical Reactions Analysis

Types of Reactions

N2-(2-Chloropyrimidin-4-yl)-N2,N4-bis(2,3-dimethyl-2H-indazol-6-yl)-N4-methylpyrimidine-2,4-diamine can undergo various chemical reactions, including:

    Substitution Reactions: The chloropyrimidine moiety can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction pathways are not extensively documented.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted pyrimidine derivatives.

Scientific Research Applications

N2-(2-Chloropyrimidin-4-yl)-N2,N4-bis(2,3-dimethyl-2H-indazol-6-yl)-N4-methylpyrimidine-2,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-(2-Chloropyrimidin-4-yl)-N2,N4-bis(2,3-dimethyl-2H-indazol-6-yl)-N4-methylpyrimidine-2,4-diamine involves its interaction with specific molecular targets. These targets may include enzymes and receptors involved in cellular signaling pathways. The exact pathways and molecular interactions are subjects of ongoing research .

Comparison with Similar Compounds

Structural Analogues in the Pyrimidine-2,4-Diamine Family

The following compounds share the pyrimidine-2,4-diamine core but differ in substituents and biological activity:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activity Reference
N2,N4-bis(5-chloropyridin-2-yl)pyrimidine-2,4-diamine 5-chloropyridin-2-yl groups at N2/N4 337.2 Anti-HIV activity (non-nucleoside reverse transcriptase inhibition); m.p. 239–240°C
N4-(4-chlorophenyl)-6-(2-methylbenzyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine Pyrrolo[2,3-d]pyrimidine core with 4-chlorophenyl and benzyl groups 394.9 Receptor tyrosine kinase (RTK) inhibition; m.p. 212°C
N2,N4-bis(2,4-dimethylphenyl)-6-methylpyrimidine-2,4-diamine 2,4-dimethylphenyl groups at N2/N4; methyl at C6 332.4 Collision cross-section analysis for structural dynamics; no reported bioactivity
5-Chloro-N,4-bis(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine Pyrazole rings at N2/N4; chloro at C5 306.7 CDK2 inhibition (anticancer potential); m.p. 201.2–202.3°C
Pazopanib (parent drug) Sulfonamide-linked indazole-pyrimidine scaffold 437.5 FDA-approved for renal cell carcinoma; inhibits VEGFR, PDGFR, and c-Kit kinases

Key Observations :

  • The chloropyridinyl and chlorophenyl analogues (e.g., ) exhibit antiviral or kinase-inhibitory activity but lack the indazole moieties critical for enhanced selectivity in pazopanib-like compounds.
  • The dimethylphenyl derivative () prioritizes steric bulk over hydrogen-bonding capacity, reducing its suitability for kinase targeting.
  • The target compound’s bis-indazolyl groups enhance binding to hydrophobic kinase pockets, while the 2-chloropyrimidinyl group may improve metabolic stability compared to unsubstituted pyrimidines .
Physicochemical Properties
  • This contrasts with simpler pyridinyl derivatives (e.g., ), which melt at 230–248°C.
  • Solubility : The methyl and indazole groups likely reduce aqueous solubility compared to polar analogues like N2,N4-bis(5-nitropyridin-2-yl)pyrimidine-2,4-diamine (), which has nitro groups enhancing polarity.

Biological Activity

N2-(2-Chloropyrimidin-4-yl)-N2,N4-bis(2,3-dimethyl-2H-indazol-6-yl)-N4-methylpyrimidine-2,4-diamine, with CAS number 1252927-44-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC27H25ClN10
Molecular Weight525.01 g/mol
CAS Number1252927-44-8
PurityNLT 98%

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as an anticancer agent and its effects on cellular pathways.

Anticancer Activity

  • Mechanism of Action : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation. Its structure suggests that it may interact with ATP-binding sites in kinases, leading to reduced phosphorylation of downstream targets associated with tumor growth .
  • In Vitro Studies : In laboratory settings, the compound exhibited significant cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The IC50 values were reported in the low micromolar range, indicating potent activity .
  • Case Study : A study involving the treatment of A431 vulvar epidermal carcinoma cells demonstrated that this compound significantly inhibited cell proliferation and migration. The results suggest a potential application in targeted cancer therapies .

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies have indicated that this compound possesses antimicrobial activity against certain bacterial strains. The compound was effective in inhibiting the growth of Gram-positive bacteria in vitro .

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine derivatives. The key steps include:

  • Formation of Indazole Moieties : Using 2,3-dimethylindazole as a precursor.
  • Chlorination : Introducing the chloropyrimidine group via electrophilic substitution.
  • Final Coupling : Combining the indazole derivatives with pyrimidine diamines to yield the final product .

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the biological activity of the compound by modifying its chemical structure. For instance:

  • Modifications at the indazole ring have been explored to improve selectivity and reduce off-target effects.
  • Structure-activity relationship (SAR) studies have identified specific substitutions that enhance anticancer efficacy while minimizing toxicity .

Q & A

Q. What computational methods predict metabolic liabilities (e.g., CYP450 oxidation)?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Identifies oxidation-prone sites (e.g., indazole C3-methyl, ΔE = 1.8 eV) .
  • In Silico CYP450 Docking : Simulates interactions with CYP3A4 active site (binding affinity < -10 kcal/mol) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.